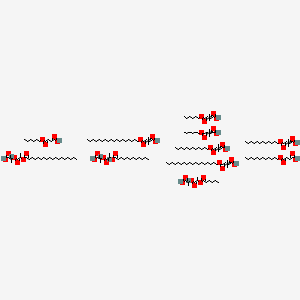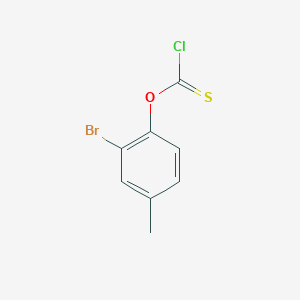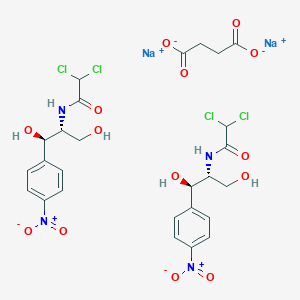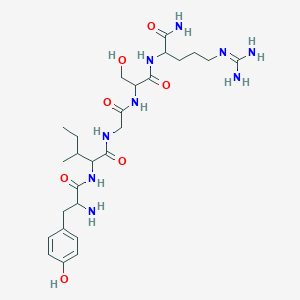
2-(2-Dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-Dodecanoyloxypropanoyloxy)propanoic acid; 4-dodecoxy-4-oxobutanoic acid; 4-dodecoxy-4-oxobut-2-enoic acid; 2-(2-hexanoyloxypropanoyloxy)propanoic acid; 4-hexoxy-4-oxobutanoic acid; 4-hexoxy-4-oxobut-2-enoic acid; 2-(2-octadecanoyloxypropanoyloxy)propanoic acid; 4-octadecoxy-4-oxobut-2-enoic acid” is a complex organic molecule that belongs to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and are widely used in various chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including esterification and acylation reactions. The general synthetic route can be described as follows:
Esterification: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester.
Acylation: The ester is then subjected to acylation reactions to introduce the desired acyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and acylation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The ester and acyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves interactions with various molecular targets and pathways. The carboxyl and ester groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the particular application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(2-Hexanoyloxypropanoyloxy)propanoic acid
- 4-Hexoxy-4-oxobutanoic acid
- 4-Hexoxy-4-oxobut-2-enoic acid
- 2-(2-Octadecanoyloxypropanoyloxy)propanoic acid
- 4-Octadecoxy-4-oxobut-2-enoic acid
Uniqueness
This compound is unique due to its specific combination of ester and acyl groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C176H312O50 |
|---|---|
分子量 |
3228 g/mol |
IUPAC 名称 |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H44O6.2C22H40O4.C18H32O6.C16H30O4.2C16H28O4.C12H20O6.C10H18O4.2C10H16O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;3*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;3*1-2-3-4-5-8-14-10(13)7-6-9(11)12/h20-21H,4-19H2,1-3H3,(H,26,27);2*18-19H,2-17,20H2,1H3,(H,23,24);14-15H,4-13H2,1-3H3,(H,20,21);2-14H2,1H3,(H,17,18);2*12-13H,2-11,14H2,1H3,(H,17,18);8-9H,4-7H2,1-3H3,(H,14,15);2-8H2,1H3,(H,11,12);2*6-7H,2-5,8H2,1H3,(H,11,12) |
InChI 键 |
GMXRPFJGVOIDDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCCCCCCCOC(=O)CCC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCOC(=O)CCC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 6-bromo-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13396743.png)
![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-[2-[4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxybenzoyl]oxyethyl]phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate](/img/structure/B13396744.png)

![benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13396768.png)
![4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B13396781.png)
![methanesulfonic acid;N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B13396784.png)



![N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;N-[[4-(2-methyl-1,3-benzoxazol-6-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;methyl 3-[3-[cyclohexanecarbonyl-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzoxazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[(4-quinoxalin-6-ylphenyl)methyl]amino]phenyl]prop-2-enoate](/img/structure/B13396804.png)
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13396807.png)
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396809.png)
